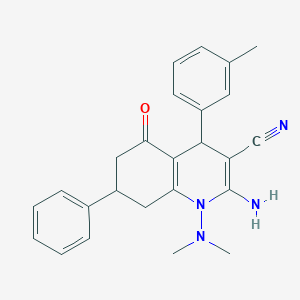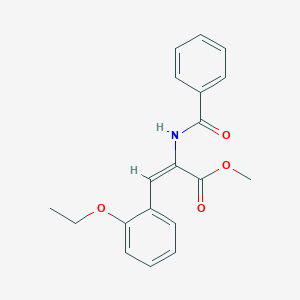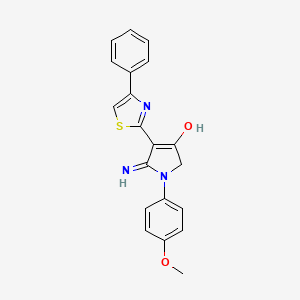![molecular formula C22H17ClN2O2 B6120145 3-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6120145.png)
3-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMXAA, and it has been studied extensively for its anti-tumor properties. DMXAA is a small molecule that belongs to the class of benzamide compounds, and it is known to induce tumor necrosis in various cancer cell lines.
Mécanisme D'action
The mechanism of action of DMXAA is not fully understood, but it is believed to act through the induction of tumor necrosis factor-alpha (TNF-α) in tumor cells. TNF-α is a cytokine that plays a critical role in the immune response to cancer, and it has been shown to induce tumor necrosis in various cancer cell lines. DMXAA has also been shown to activate the immune system and enhance the production of cytokines, which may contribute to its anti-tumor properties.
Biochemical and Physiological Effects
DMXAA has been shown to induce tumor necrosis in various cancer cell lines, and it has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents. This compound has been tested in preclinical models of cancer, and it has shown promising results in inhibiting tumor growth and inducing tumor regression. DMXAA has also been shown to activate the immune system and enhance the production of cytokines, which may contribute to its anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DMXAA is its relatively straightforward synthesis method, which makes it easily accessible for laboratory experiments. This compound has also been extensively studied for its anti-tumor properties, and it has shown promising results in preclinical models of cancer. However, one of the limitations of DMXAA is its potential toxicity, which may limit its clinical application. Further studies are needed to determine the optimal dosage and administration of DMXAA for cancer therapy.
Orientations Futures
There are several future directions for research on DMXAA. One direction is to further investigate the mechanism of action of this compound and how it induces tumor necrosis in cancer cells. Another direction is to explore the potential use of DMXAA in combination with other chemotherapeutic agents for cancer therapy. Additionally, further studies are needed to determine the optimal dosage and administration of DMXAA for cancer therapy, as well as its potential toxicity and side effects. Finally, there is a need to explore the potential use of DMXAA in other fields, such as immunology and infectious diseases.
Méthodes De Synthèse
DMXAA can be synthesized using various methods, including the condensation of 3-amino-N-(3-chlorophenyl)benzamide with 5,6-dimethyl-2-benzoxazolyl chloride. Another method involves the reaction of 3-chlorobenzoyl chloride with 5,6-dimethyl-2-benzoxazolamine in the presence of a base. The synthesis of DMXAA is relatively straightforward and can be achieved using standard laboratory techniques.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its anti-tumor properties, and it has been shown to induce tumor necrosis in various cancer cell lines. This compound has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, making it a promising candidate for combination therapy. DMXAA has been tested in preclinical models of cancer, and it has shown promising results in inhibiting tumor growth and inducing tumor regression.
Propriétés
IUPAC Name |
3-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c1-13-9-19-20(10-14(13)2)27-22(25-19)16-6-4-8-18(12-16)24-21(26)15-5-3-7-17(23)11-15/h3-12H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAJNDVNBVIDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6120063.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-4-(2-furyl)-6-phenylnicotinonitrile](/img/structure/B6120065.png)
![5-chloro-N'-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide](/img/structure/B6120088.png)


![N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6120104.png)
![1-[2-({3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-hydroxypropoxy]benzyl}amino)ethyl]-2-piperidinone](/img/structure/B6120108.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,2,6-trimethyl-4-pyrimidinecarboxamide](/img/structure/B6120111.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-3-methoxypropanamide](/img/structure/B6120116.png)
![7-(3,5-dimethylphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6120128.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B6120130.png)

![[1-{[2-(4-chlorophenyl)-5-pyrimidinyl]methyl}-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6120137.png)
![N-cyclopentyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6120140.png)